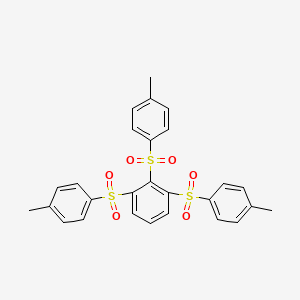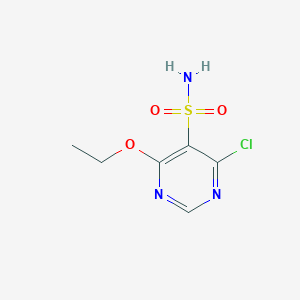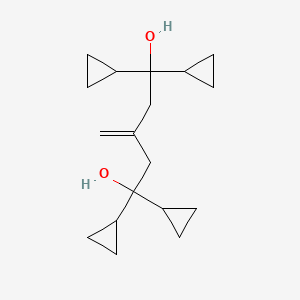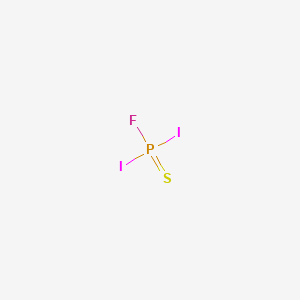![molecular formula C16H14O B12550138 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde CAS No. 175614-52-5](/img/structure/B12550138.png)
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C16H14O It is characterized by the presence of a benzaldehyde group attached to a styrene moiety, where the styrene is substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and styrene.
Reaction: The key step involves a Heck reaction, where 4-methylbenzaldehyde is coupled with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for catalyst recovery and recycling can also be employed to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-[2-(4-Methylphenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(4-Methylphenyl)ethenyl]benzyl alcohol.
Substitution: 4-[2-(4-Methylphenyl)ethenyl]-2-nitrobenzaldehyde (for nitration).
Scientific Research Applications
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
4-[2-(4-Methylphenyl)ethenyl]benzaldehyde can be compared with similar compounds such as:
4-[2-(4-Methylphenyl)ethynyl]benzaldehyde: This compound has an ethynyl group instead of an ethenyl group, which affects its reactivity and applications.
4-[2-(4-Methylphenyl)ethenyl]benzonitrile:
4-[2-(4-Methylphenyl)ethenyl]aniline: The amino group in this compound provides different reactivity and biological activity compared to the aldehyde group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Properties
CAS No. |
175614-52-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-12H,1H3 |
InChI Key |
KRODJIOXBRPBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)


![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

